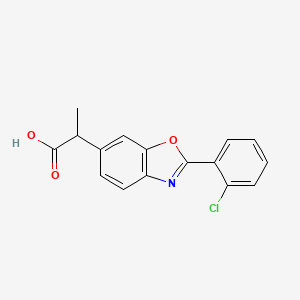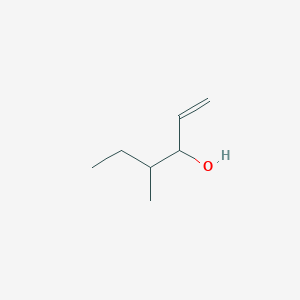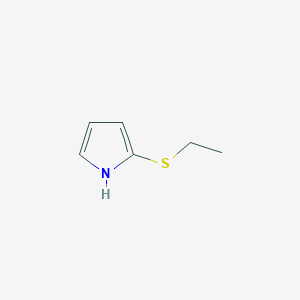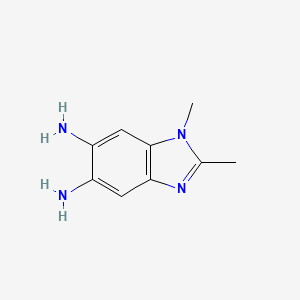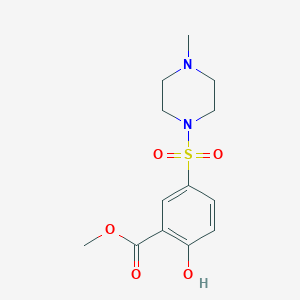
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further connected to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 4-methylpiperazine.
Sulfonylation: The 2-hydroxybenzoic acid is first sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperazine Introduction: The sulfonylated intermediate is then reacted with 4-methylpiperazine to form the desired piperazinyl sulfonyl benzoate.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but without the ester group.
Uniqueness
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H18N2O5S |
|---|---|
Peso molecular |
314.36 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate |
InChI |
InChI=1S/C13H18N2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(16)11(9-10)13(17)20-2/h3-4,9,16H,5-8H2,1-2H3 |
Clave InChI |
IBDQMKMZFQZDRE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
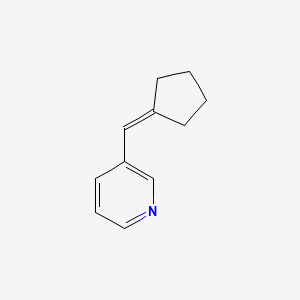

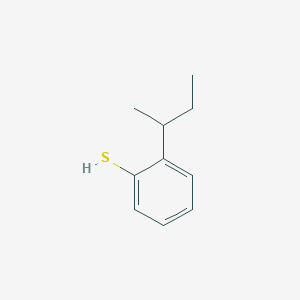
![2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8702775.png)
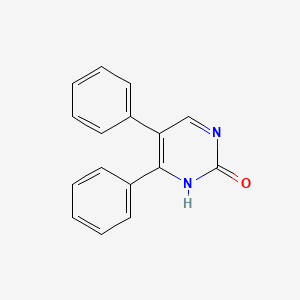
![2-[2-(2-chloroethoxy)ethoxy]ethyl Acetate](/img/structure/B8702789.png)
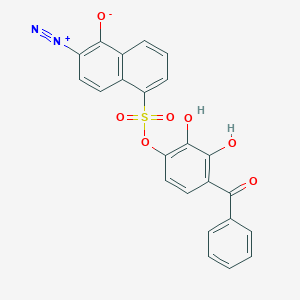
![(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8702798.png)

